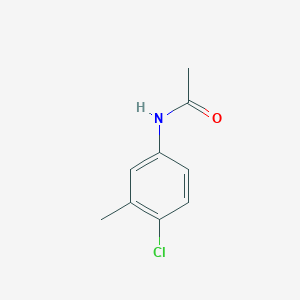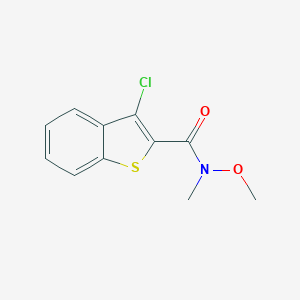
3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in several fields. This compound is also known as O-2050 and is a synthetic cannabinoid that belongs to the benzothiophene family. It has been extensively studied for its therapeutic potential and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to act on the endocannabinoid system, which is a complex cell signaling system that regulates various physiological processes such as pain, mood, and appetite. This compound is believed to act as a partial agonist of the CB1 and CB2 receptors, which are the main receptors of the endocannabinoid system.
Biochemische Und Physiologische Effekte
3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipsychotic effects. This compound has also been shown to have anxiolytic and antidepressant effects. Additionally, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide in lab experiments include its high potency and selectivity for the CB1 and CB2 receptors. It is also relatively easy to synthesize and has a long half-life, which makes it an ideal compound for studying the endocannabinoid system. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of knowledge about its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide. One direction is to further investigate its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Another direction is to study its potential use as an analgesic, antiemetic, and antipsychotic agent. Additionally, further research is needed to understand the mechanism of action of this compound and its long-term effects on the body.
Synthesemethoden
The synthesis of 3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide is a complex process that involves several steps. The synthesis starts with the reaction of 2-chlorobenzonitrile with methyl magnesium bromide to form 2-methylbenzonitrile. This intermediate is then reacted with sulfur to form 2-methylbenzothiophene. The final step involves the reaction of 2-methylbenzothiophene with N-methyl-N-methoxy-2-chloroacetamide to form 3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound has also been studied for its potential use as an analgesic, antiemetic, and antipsychotic agent.
Eigenschaften
CAS-Nummer |
819073-49-9 |
|---|---|
Produktname |
3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide |
Molekularformel |
C11H10ClNO2S |
Molekulargewicht |
255.72 g/mol |
IUPAC-Name |
3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C11H10ClNO2S/c1-13(15-2)11(14)10-9(12)7-5-3-4-6-8(7)16-10/h3-6H,1-2H3 |
InChI-Schlüssel |
GHBDNHKCHYUUOR-UHFFFAOYSA-N |
SMILES |
CN(C(=O)C1=C(C2=CC=CC=C2S1)Cl)OC |
Kanonische SMILES |
CN(C(=O)C1=C(C2=CC=CC=C2S1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



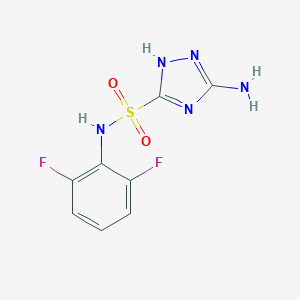
![6-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B180935.png)
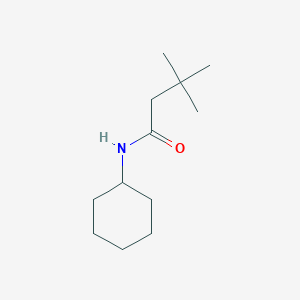
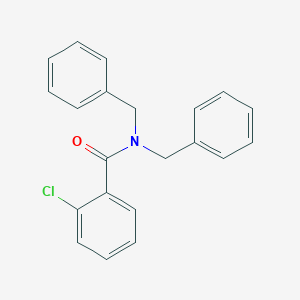

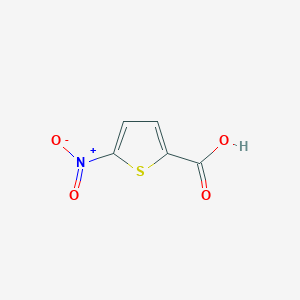
![3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride](/img/structure/B180941.png)

![(4-Nitrophenyl)methyl 3-methylidene-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B180945.png)
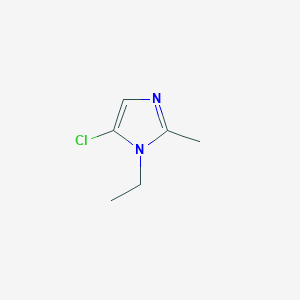
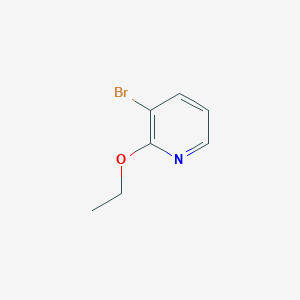
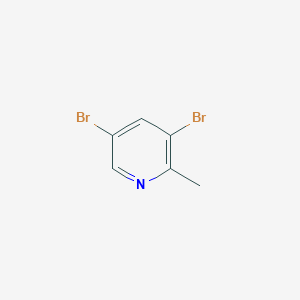
![Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate](/img/structure/B180955.png)
